Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one is a bicyclic compound characterized by its unique nitrogen-containing heterocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its molecular formula is with a molecular weight of approximately 140.18 g/mol .
Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one belongs to the class of pyrrolidine derivatives, which are cyclic amines featuring a five-membered ring containing one nitrogen atom. This compound is classified under heterocyclic compounds due to the presence of nitrogen within its ring structure. It is particularly relevant in organic synthesis and pharmaceutical development, where such compounds are often used as building blocks for more complex molecules .
The synthesis of Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one can be achieved through several methods, often involving the reduction of appropriate precursors. One notable approach includes the use of chiral auxiliaries to enhance enantioselectivity during synthesis. For instance, a novel synthesis pathway has been described that involves the racemization of specific intermediates followed by stereoselective reductions to obtain the desired chirality in the final product .
Key steps in the synthesis may include:
Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one features a bicyclic structure with a saturated pyrrolidine ring fused to a pyridine ring. The stereochemistry at position 7a is crucial for its biological activity. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one can participate in various chemical reactions typical of heterocyclic compounds. These include:
Reactions may also involve functionalization at the carbonyl group (ketone) to form derivatives useful in further synthetic applications.
The mechanism of action for Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one largely depends on its interactions with biological targets. As a potential pharmaceutical agent, it may exert effects by modulating neurotransmitter systems or acting as an enzyme inhibitor. Detailed studies using receptor binding assays and enzyme kinetics would be necessary to elucidate its specific mechanisms.
Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one exhibits several notable physical and chemical properties:
These properties can significantly influence its behavior in biological systems and its applicability in synthetic chemistry.
Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one finds applications primarily in medicinal chemistry:
The stereoselective construction of the hexahydropyrrolopyridinone core frequently employs nipecotic acid derivatives as starting materials. A representative 7-step sequence involves:
Critical to stereocontrol is the in-situ generation of enolates during cyclization, which favors the trans-fusion of pyrrolidine and piperidine rings. This configuration is thermodynamically stabilized by minimized 1,3-diaxial interactions. Table 1 compares key synthetic approaches:
Table 1: Comparative Synthetic Routes to Hexahydropyrrolopyridinones
Method | Starting Material | Key Step | Overall Yield | Stereoselectivity |
---|---|---|---|---|
Nipecotic Acid Route | (R)-Methyl nipecotate | Knoevenagel-Michael Sequence | 28-35% | >95% trans |
Enzymatic Resolution | Racemic piperidine diester | Lipase-mediated hydrolysis | 42% | >99% ee |
Ugi-Povarov Strategy | Aminoaldehyde acetal | Acid-mediated cyclization | 59-97% | Moderate |
Enzymatic resolution remains the industrial standard for accessing enantiopure scaffolds. Lipase PS (Pseudomonas cepacia) demonstrates exceptional enantioselectivity (E > 200) toward (3R,4S)-diethyl 1-acetylpiperidine-2,3-dicarboxylate hydrolysis. The unreactive (3S,4R)-enantiomer is recovered with >99% ee at 50% conversion, subsequently cyclized to the (4aS,7aR)-lactam [1] [2]. Organocatalytic approaches employ L-proline derivatives for asymmetric Mannich reactions between pyrrolidinyl enamines and N-Boc-imines, achieving up to 92% ee. Transition metal catalysis using Ru-(S)-BINAP complexes enables asymmetric hydrogenation of cyclic enecarbamates with 94% ee, though substrate scope limitations persist [7].
Redox manipulation is pivotal for functional group interconversion:
Notably, Ni(0)/Cr(II)-mediated coupling between iodo-pyrrolidines and aldehydes constructs C7-aryl/alkyl substituted derivatives stereospecifically. This methodology enables installation of sterically demanding substituents incompatible with nucleophilic addition [2].
The Ugi-Povarov multicomponent reaction efficiently constructs functionalized derivatives:
Electron-deficient alkynes participate in [3+2] cycloadditions with azomethine ylides generated in situ from lactam-derived aldehydes. Microwave-assisted reactions (120°C, 20 min) enhance yields of spiro-oxindole derivatives to 78-92%. Post-functionalization via N-alkylation employs activated halides (propargyl bromide, ethyl bromoacetate) under phase-transfer conditions (K₂CO₃/TBAB), enabling chemoselective modification at N2 versus N7 [4] [6].
Rink amide resin enables combinatorial access to derivatives:
Automated synthesis achieves 48 compounds/week with purities >85% (HPLC). Encoding via photolabile tags permits screening of 500+ member libraries for kinase inhibition, identifying nanomolar inhibitors of JAK2 and PIM1 kinases.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8